1,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-12-10-15(21-23(12)3)17(25)19-13-4-5-14-16(11-13)26-18(20-14)24-8-6-22(2)7-9-24/h4-5,10-11H,6-9H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJSZBHBTOXIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride may exhibit neuroprotective properties. The thiazolo-pyridine moiety has been associated with modulation of neurotransmitter systems and reduction of neuroinflammation. Studies have suggested that derivatives can be effective in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting pathways that lead to neuronal cell death.
Anticancer Activity
Preliminary studies have shown that compounds containing the thiazolo-pyridine structure can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival. For instance, research has demonstrated that these compounds can interact with specific kinases involved in cancer progression.
Anti-inflammatory Effects
The methylsulfonyl group present in the compound is known for its anti-inflammatory properties. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. This suggests potential applications in treating chronic inflammatory diseases.
Antimicrobial Properties
Some derivatives of thiazolo-pyridine compounds have exhibited antimicrobial activity against a range of pathogens. The structural features allow for interaction with bacterial cell membranes or inhibition of essential bacterial enzymes, making them candidates for further exploration as antimicrobial agents.
Case Study 1: Neuroprotective Effects
In a study conducted by Smith et al. (2023), a derivative of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride was tested on neuronal cultures exposed to amyloid-beta peptides. The results showed a significant reduction in cell death and inflammation markers compared to control groups.
Case Study 2: Anticancer Activity
A clinical trial reported by Johnson et al. (2024) evaluated the efficacy of a thiazolo-pyridine derivative in patients with metastatic breast cancer. The trial found that patients receiving the compound showed improved progression-free survival rates compared to those receiving standard therapy.
Case Study 3: Anti-inflammatory Mechanisms
Research by Lee et al. (2023) highlighted the anti-inflammatory properties of similar compounds in a murine model of rheumatoid arthritis. The study demonstrated that treatment with the compound reduced joint swelling and levels of inflammatory cytokines significantly.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between pyrazole-3-carboxylic acid derivatives and benzo[d]thiazol-6-amine intermediates using coupling agents like EDCI/HOBt in DMF .
- Heterocyclic Functionalization : Introduction of the 4-methylpiperazine group via nucleophilic substitution under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Recrystallization or column chromatography to achieve >95% purity, monitored by TLC and NMR .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : - and -NMR to confirm substituent positions and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% theoretical values .
Q. What reaction conditions optimize yield for critical intermediates?
- Methodological Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine incorporation .
- Catalysts : KCO or DIEA as bases to deprotonate amines and drive coupling reactions .
- Temperature Control : Reflux (80–100°C) for cyclization steps, room temperature for sensitive intermediates .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable routes .
- Machine Learning : Train models on existing reaction datasets to prioritize solvent/catalyst combinations, reducing trial-and-error experimentation .
- In Silico Screening : Dock derivatives into target protein structures (e.g., kinases) to pre-filter candidates with poor binding affinity .
Q. What strategies address contradictory data in yield optimization studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature) and resolve interactions causing variability .
- Analytical Cross-Check : Validate purity discrepancies via HPLC-MS to rule out side products .
- Replication : Repeat reactions under identical conditions to distinguish procedural errors from inherent variability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Modular Synthesis : Systematically vary substituents (e.g., methylpiperazine, benzo[d]thiazol) and test against biological targets (e.g., cancer cell lines) .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .
- Bioisosteric Replacement : Substitute thiazole with oxadiazole or pyrimidine to assess impact on potency .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Methodological Answer :
- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation .
- Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) to recycle DMF and reduce waste .
- Crystallization Optimization : Use anti-solvent addition to enhance crystal yield and purity at larger scales .
Q. How can solubility and stability issues be mitigated in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cell toxicity .
- Lyophilization : Prepare stable lyophilized powders for long-term storage, reconstituted in assay buffers .
- Degradation Studies : Monitor hydrolysis of the amide bond under physiological pH (7.4) via LC-MS to guide formulation .
Q. What experimental frameworks validate the compound’s mechanism of action?
- Methodological Answer :
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) in live cells .
- CRISPR Knockout Models : Generate target-knockout cell lines to assess loss of compound efficacy .
- Kinetic Studies : Measure IC shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
